Product packaging for Naltrindole(Cat. No.:CAS No. 111555-53-4)

Naltrindole

Cat. No.: B039905
CAS No.: 111555-53-4
M. Wt: 414.5 g/mol
InChI Key: WIYUZYBFCWCCQJ-IFKAHUTRSA-N
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Description

Historical Context of Opioid Receptor Antagonist Development

The concept of opioid receptors emerged long before their definitive identification, driven by the well-defined structure-activity relationships of opioid agonists and antagonists. guidetopharmacology.org Early research in the mid-20th century laid the groundwork for understanding that opioids exert their effects by interacting with specific sites in the body. frontiersin.org The discovery of naloxone (B1662785), a non-selective opioid antagonist, was a significant milestone, providing a tool to counteract the effects of opioids and further supporting the receptor theory. guidetopharmacology.org

The identification of distinct opioid receptor types—mu (μ), delta (δ), and kappa (κ)—in the 1970s marked a pivotal moment in opioid pharmacology. guidetopharmacology.orgfrontiersin.org This discovery was supported by experiments showing that different opioid compounds had varying affinities and effects in different tissue preparations. frontiersin.org The subsequent cloning of the genes for these three receptor types in the early 1990s provided definitive molecular evidence for their existence. frontiersin.org This era of discovery set the stage for the development of receptor-selective antagonists, which were crucial for dissecting the specific functions of each receptor type.

The development of these selective antagonists was driven by the need to understand the distinct physiological roles of each opioid receptor and to develop new therapeutics with improved side-effect profiles. mdpi.comcapes.gov.br While μ-opioid receptor agonists are potent analgesics, they are also associated with significant side effects like respiratory depression and addiction. mdpi.com This led researchers to explore the therapeutic potential of targeting other opioid receptors, such as the δ-opioid receptor.

Emergence of Naltrindole as a Selective Delta-Opioid Receptor Antagonist

The development of this compound was a direct result of the "message-address" concept proposed by Portoghese and his colleagues. frontiersin.orgresearchgate.net This concept posits that a ligand has a "message" component responsible for receptor recognition and a distinct "address" component that confers selectivity for a particular receptor subtype. frontiersin.org Inspired by the structure of the endogenous opioid enkephalin, which shows preference for the δ-opioid receptor, researchers designed this compound to be a non-peptide antagonist. wikipedia.org They hypothesized that the phenyl group in enkephalin was the "address" for δ-opioid receptor affinity. wikipedia.org

By attaching a phenyl-containing indole (B1671886) molecule to the C-ring of the naltrexone (B1662487) morphinan (B1239233) base, they successfully created this compound, a compound that retains the high receptor affinity of naltrexone but binds with high selectivity to the δ-opioid receptor. wikipedia.org In 1988, Portoghese and his team reported that this compound is a highly selective and potent non-peptide δ-opioid receptor antagonist. wikipedia.org

Subsequent research confirmed the high selectivity of this compound for the δ-opioid receptor over the μ- and κ-opioid receptors. This high selectivity has made this compound an essential pharmacological tool for studying the diverse functions of the δ-opioid system. ontosight.ainih.gov Research using this compound has been instrumental in elucidating the role of δ-opioid receptors in pain, mood disorders, and addiction. ontosight.airesearchgate.net Furthermore, the crystal structure of the δ-opioid receptor in complex with this compound, solved in 2012, has provided a detailed structural basis for its selectivity and has advanced the understanding of opioid receptor-ligand interactions. wikipedia.orgresearchgate.netnih.gov

FeatureDescription
Chemical Formula C26H25NO4 ontosight.ai
Molecular Weight 417.47 g/mol ontosight.ai
Type Non-peptide antagonist wikipedia.org
Selectivity Highly selective for the δ-opioid receptor
Primary Use Research tool to study the δ-opioid system ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N2O3 B039905 Naltrindole CAS No. 111555-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111555-53-4

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1

InChI Key

WIYUZYBFCWCCQJ-IFKAHUTRSA-N

SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

Synonyms

17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan
naltrindole
natrindole hydrochloride

Origin of Product

United States

Pharmacological Characterization of Naltrindole

Delta Opioid Receptor (DOR) Antagonism

Naltrindole's primary mechanism of action is the competitive antagonism of the delta-opioid receptor. nih.gov This has been established through comprehensive in vitro studies assessing its binding affinity, selectivity against other opioid receptor subtypes, and its ability to functionally inhibit agonist-induced receptor activation. nih.govnih.gov

Radioligand binding assays are fundamental in determining a compound's affinity for its target receptor. In these assays, this compound demonstrates a high affinity for the DOR, with significantly lower affinity for the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). nih.govresearchgate.net The binding affinity is typically expressed as the inhibition constant (Kᵢ), where a lower value indicates a higher affinity.

Studies using membranes from Chinese Hamster Ovary (CHO) cells engineered to express single subtypes of human opioid receptors have consistently shown the high DOR selectivity of this compound. For instance, one study reported a Kᵢ value of 0.09 nM for DOR, while the Kᵢ values for MOR and KOR were 8.1 nM and 2.7 nM, respectively. researchgate.net Another study found Kᵢ values of 1.8 nM for DOR, with significantly weaker affinities of 15 nM for MOR and 34 nM for KOR. nih.gov This selectivity is a key attribute that allows researchers to use this compound to isolate and study DOR-specific functions. nih.gov

The structural basis for this selectivity lies in the binding pocket of the opioid receptors. nih.govresearchgate.net The upper portion of the binding pocket contains divergent amino acid residues among the receptor subtypes, which confers selectivity. researchgate.net In the DOR, a leucine (B10760876) residue (Leu300) makes contact with the indole (B1671886) group of this compound. nih.gov The corresponding residues in the MOR (W318) and KOR (Y312) are bulkier and create steric hindrance, which is incompatible with high-affinity this compound binding. nih.gov This structural difference provides a clear explanation for the 'message-address' model of opioid pharmacology, where the indolic part of this compound serves as the 'address' directing it specifically to the DOR. researchgate.net

Table 1: Binding Affinity (Kᵢ, nM) of this compound at Opioid Receptor Subtypes

Beyond simple binding, this compound demonstrates robust functional antagonism. This is shown in assays that measure the biological response following receptor activation. In isolated tissue preparations, such as the mouse vas deferens, this compound effectively counteracts the inhibitory effects of DOR agonists like BW373U86. nih.gov This competitive antagonism is quantified using a Schild analysis, which can determine the antagonist's equilibrium constant (Kₑ) or pA₂ value. nih.govmefst.hr A Schild plot for this compound against BW373U86 yielded a pA₂ value of 9.43, which corresponds to a Kₑ of 0.37 nM, confirming its high antagonist potency at the DOR in a functional setting. nih.gov

In cell-based assays, this compound blocks the downstream signaling cascades initiated by DOR agonists. One of the primary signaling events for opioid receptors is the activation of G-proteins, which can be measured by the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. mdpi.com this compound on its own does not typically stimulate [³⁵S]GTPγS binding, indicating it is not an agonist. nih.gov Instead, it effectively blocks the increase in [³⁵S]GTPγS binding stimulated by DOR agonists, confirming its antagonist properties at the G-protein activation level. mdpi.com

Table 2: Functional Antagonist Potency of this compound

Ligand Binding Affinity and Selectivity at Opioid Receptor Subtypes (DOR, MOR, KOR)

Interaction with G-Protein Coupled Receptor (GPCR) Signaling

This compound's interaction with GPCR signaling pathways extends beyond simple receptor blockade. It modulates both the canonical G-protein coupling pathway and the more recently appreciated β-arrestin signaling pathway. surrey.ac.ukscispace.com

As a classical antagonist, this compound's primary role in G-protein coupling is to prevent the conformational change in the DOR that is necessary for G-protein activation by an agonist. mdpi.com In [³⁵S]GTPγS binding assays, pre-incubation with this compound prevents DOR agonists from stimulating G-protein activity. mdpi.com

The distinction between a neutral antagonist and an inverse agonist is important. A neutral antagonist blocks the action of agonists without affecting the receptor's basal or constitutive activity. mdpi.com An inverse agonist, however, reduces the basal level of receptor signaling that occurs even in the absence of an agonist. mdpi.com While this compound is generally considered a neutral antagonist, some of its derivatives have been shown to act as inverse agonists, reducing basal [³⁵S]GTPγS binding. mdpi.commdpi.com This suggests that modifications to the this compound scaffold can fine-tune its interaction with the receptor to either simply block it or to actively turn it off. mdpi.com Furthermore, in the context of MOR/DOR heterodimers, the DOR-selective antagonist this compound can antagonize signaling mediated by MOR agonists like morphine and fentanyl, highlighting the modulation of G-protein signaling through receptor complexes. wjgnet.com

GPCR signaling is not limited to G-proteins; β-arrestins are key scaffold proteins that mediate receptor desensitization and can also initiate their own signaling cascades. nih.govbiorxiv.org this compound has been shown to modulate this pathway. In cells expressing DOR, this compound can block the recruitment of β-arrestin-2 that is induced by DOR agonists. mdpi.comresearchgate.net

The interaction is complex, particularly in the context of receptor heteromers. For instance, in cells where mu- and delta-opioid receptors form heteromers, the internalization of the receptor complex, a process often dependent on β-arrestin, is driven by the DOR. mdpi.com Treatment with this compound can block the internalization of both receptors in the dimer, indicating that its antagonism at the DOR is sufficient to halt the β-arrestin-mediated trafficking of the entire complex. mdpi.com This demonstrates that this compound's influence extends to the regulatory machinery governing receptor function and trafficking. Some research also suggests that this compound can act as a biased antagonist, potentially blocking one signaling pathway (e.g., G-protein) more effectively than another (e.g., β-arrestin), although this is an area of ongoing investigation. nih.govrsc.org

Molecular and Structural Basis of Naltrindole Action

Opioid Receptor Subtype Selectivity Determinants

The high selectivity of naltrindole for the δ-OR over mu (μ)- and kappa (κ)-opioid receptors is not accidental, but rather the result of specific molecular interactions dictated by the unique architecture of the receptor's binding site. This selectivity is quantitatively demonstrated by its differential binding affinities across the opioid receptor family. oup.com

Binding Affinity of this compound at Opioid Receptor Subtypes

Receptor SubtypeBinding Affinity (pIC50)Antagonist Activity (pKB)
Delta (δ)9.69.7
Mu (μ)7.88.3
Kappa (κ)7.27.5
Data sourced from binding assays and functional assays in mouse vas deferens. oup.com Higher values indicate stronger affinity/potency.

The design of this compound is a successful application of the "message-address" concept, a model initially proposed for peptide hormones and later adapted for opioid ligands. nih.govnih.gov This concept posits that a ligand can be viewed as having two distinct components:

The "Message": This is the pharmacophore, a core structural motif recognized by all receptor subtypes within a family. It is responsible for the molecule's general ability to bind to the receptors and its intrinsic efficacy (or lack thereof, in the case of an antagonist). For this compound, the "message" is the naltrexone (B1662487) skeleton, which confers affinity for opioid receptors in general. oup.comebi.ac.uk

The "Address": This component is a unique structural moiety that interacts with a non-conserved region of the binding pocket, thereby directing the ligand to a specific receptor subtype. nih.govebi.ac.uk In this compound, the indole (B1671886) ring fused to the C-ring of the naltrexone base serves as the "address." wikipedia.orgebi.ac.uk This was designed to mimic the phenyl group of the Phe4 residue in endogenous enkephalin peptides, which is a key determinant for δ-OR affinity. wikipedia.orgebi.ac.uk

This bivalent ligand approach allows for the creation of highly selective compounds by combining a general "message" with a subtype-specific "address." nih.gov

X-ray crystallography has confirmed that the opioid receptor binding pocket is divided into two distinct regions that correspond directly to the message-address model. nih.govresearchgate.net

The lower, conserved "message" region of the binding pocket is where the core morphinan (B1239233) structure of this compound binds. A crucial interaction in this region is the salt bridge formed between the protonated amine of this compound and the highly conserved Aspartic acid residue at position 3.32 (Asp128 in the mouse δ-OR). mdpi.comproteopedia.org This interaction anchors the ligand in the pocket and is fundamental for the affinity of most opioid ligands. mdpi.com

The upper, divergent "address" region is where subtype selectivity is determined. nih.govnih.gov This part of the pocket is structurally varied among the δ, μ, and κ receptors. In the δ-OR, the indole "address" of this compound extends into a hydrophobic sub-pocket in this upper region. nih.govproteopedia.org This pocket is shaped by specific amino acid residues that create favorable interactions with the indole moiety, including Trp284 (6.58) and Leu300 (7.35). researchgate.netmdpi.com The hydrophobic interaction between the indole group and these non-polar residues is a key determinant of this compound's high affinity and selectivity for the δ-OR. proteopedia.org

Key Residue Interactions for this compound in the δ-Opioid Receptor

This compound MoietyReceptor RegionInteracting Residue (mouse δ-OR)Interaction Type
Protonated AmineMessage (Lower Pocket)Asp128 (3.32)Salt Bridge
Phenolic HydroxylMessage (Lower Pocket)Tyr129 (3.33)Hydrogen Bond (via water)
Indole RingAddress (Upper Pocket)Trp284 (6.58)Hydrophobic
Indole RingAddress (Upper Pocket)Leu300 (7.35)Hydrophobic
Indole RingAddress (Upper Pocket)Val281 (6.55)Hydrophobic
Data compiled from crystallographic and modeling studies. researchgate.netmdpi.comproteopedia.org Residue numbering includes the Ballesteros-Weinstein generic numbering for GPCRs in parentheses.

The publication of the crystal structure of the mouse δ-opioid receptor in complex with this compound in 2012 was a landmark achievement in opioid pharmacology (PDB ID: 4EJ4). nih.govnih.gov This research, which utilized in meso crystallization of a receptor-T4 lysozyme (B549824) fusion protein, provided the first atomic-level view of how a selective antagonist binds to the δ-OR. nih.gov

The structure, initially solved at a resolution of 3.4 Å and later refined to 1.8 Å (PDB ID: 4N6H), offered a definitive structural validation of the message-address hypothesis. nih.govmdpi.comnih.gov It clearly showed this compound situated in a deep, solvent-exposed binding pocket within the receptor's seven-transmembrane helix bundle. nih.gov The crystallographic data confirmed that the lower portion of the binding pocket, which interacts with the naltrexone "message," is highly conserved across the opioid receptor family, while the upper portion, which accommodates the indole "address," contains divergent residues that confer subtype selectivity. nih.govnih.gov This structural organization explains how this compound achieves its high selectivity for the δ-OR. researchgate.net

Binding Pocket Interactions within Delta Opioid Receptors

Conformational Dynamics of Opioid Receptors upon this compound Binding

G-protein-coupled receptors are dynamic proteins that exist in multiple conformational states, primarily inactive and active states. Agonists bind to and stabilize active conformations, which facilitates G-protein coupling and downstream signaling. elifesciences.orgbiorxiv.org In contrast, antagonists like this compound are thought to bind to the receptor without promoting this active conformation.

Binding of this compound stabilizes an inactive or non-signaling conformation of the δ-OR, effectively blocking it from being activated by endogenous or exogenous agonists. elifesciences.org This is consistent with its role as a neutral antagonist. mdpi.com Studies using conformational biosensors have shown that agonist-induced conformational changes in the receptor can be rapidly reversed by the application of this compound, demonstrating the dynamic competition between agonists and antagonists for stabilizing different receptor states. elifesciences.orgbiorxiv.org

Furthermore, the high-resolution crystal structure of the this compound-DOR complex revealed a conserved allosteric sodium ion binding site deep within the transmembrane core. mdpi.comnih.gov The presence of a sodium ion in this site is believed to stabilize the receptor in a low-affinity agonist state, which is consistent with an inactive conformation. nih.govacs.org The binding of an antagonist like this compound is compatible with the presence of this sodium ion, whereas the conformational changes required for agonist binding and receptor activation are thought to be mutually exclusive with sodium occupancy at this site. acs.org This allosteric modulation by sodium ions is a key aspect of the conformational control of opioid receptor function.

Mechanisms of Action Beyond Delta Opioid Receptor Antagonism

Non-Opioid Receptor Mediated Effects

Emerging research has identified significant biological effects of naltrindole that are independent of its interaction with opioid receptors. These activities, particularly in the realms of immunosuppression and cancer cell proliferation, suggest that this compound engages with alternative molecular targets. researchgate.netresearchgate.net For instance, this compound has been reported to possess potent immunosuppressant properties in both in-vitro and in-vivo models, an effect that was initially attributed to its opioid receptor antagonism. researchgate.net Similarly, its ability to inhibit the growth of certain cancer cells points towards a non-opioid receptor mechanism. researchgate.net Further investigation has also highlighted its capacity to function as a cell-permeable inhibitor of the Akt signaling pathway, an action distinct from its classical receptor-blocking role. plos.org

To definitively ascertain whether this compound's effects are mediated by opioid receptors, studies have utilized genetically modified mouse models lacking specific opioid receptors. In a landmark study, the immunosuppressive activity of this compound was tested on lymphocytes from mice deficient in the delta-opioid receptor (DOR-KO). nih.govresearchgate.net The results demonstrated that this compound inhibited the allogeneic mixed lymphocyte reaction (MLR) with comparable potency in cells from both wild-type and DOR-KO mice. nih.govresearchgate.net

To further eliminate the possibility of compensation by other opioid receptors, the experiments were extended to triple knockout mice, which lack mu-, delta-, and kappa-opioid receptors (T-OpR KO). researchgate.netresearchgate.net Remarkably, this compound's immunosuppressive effects were fully retained in the spleen cells of these T-OpR KO mice. researchgate.net This provides conclusive evidence that the immunosuppressant activity of this compound is not mediated by any of the three classical opioid receptors and instead involves an as-yet-unidentified molecular target. researchgate.netnih.govresearchgate.net

Ion Channel Modulation

Beyond its influence on intracellular signaling cascades, this compound also directly and indirectly modulates the activity of various ion channels, impacting cellular excitability and calcium homeostasis.

Voltage-Gated Calcium Current Modulation

This compound has been demonstrated to affect voltage-gated calcium channels (VGCCs). In rat sensory neurons, the inhibitory effect of the delta-opioid agonist DADLE on high-voltage-activated calcium currents (HVACCs), including L-, N-, P-, and Q-types, was powerfully blocked by this compound. jneurosci.orgnih.gov This indicates that this compound can prevent the DOR-mediated reduction in calcium influx in these neurons. jneurosci.orgnih.gov

Interestingly, studies on NG108-15 cells, which lack DOR expression, have revealed that this compound can exert effects on ion channels independently of its classical receptor target. nih.gov In these cells, this compound did not significantly affect voltage-gated calcium currents. nih.govresearchgate.net This suggests that the previously observed modulation of calcium currents by this compound in sensory neurons is indeed dependent on the presence of delta-opioid receptors. jneurosci.orgnih.gov

Table 4: this compound's Effect on Voltage-Gated Calcium Currents

Cell TypeReceptor StatusEffect of this compoundChannel TypeReference
Rat Sensory NeuronsDOR-expressingBlocked DADLE-induced inhibitionL-, N-, P-, and Q-type HVACC jneurosci.orgnih.gov
NG108-15 CellsDOR-lackingNo significant effectVoltage-gated calcium channels nih.govresearchgate.net

Naltrindole in Preclinical Research Models

In Vitro Studies on Cell Proliferation and Apoptosis

Naltrindole has been examined in various cancer cell models to determine its effects on cell growth and programmed cell death, known as apoptosis.

In studies involving human multiple myeloma (MM) cell lines, such as U266, RPMI 8226, and ARP1, this compound has been shown to inhibit cell proliferation. aacrjournals.org Research indicates that this compound's antiproliferative activity occurs in a time- and dose-dependent manner, with an effective concentration (EC50) of approximately 16-20 μM. aacrjournals.orgbiocrick.comnih.gov Notably, this inhibitory effect on U266 cell proliferation was not counteracted by the non-selective opioid antagonist naltrexone (B1662487), suggesting a mechanism independent of classic opioid receptors. aacrjournals.orgnih.gov In fact, further investigation confirmed the absence of delta, kappa, and mu opioid receptor mRNA in U266 and RPMI 8226 MM cells. aacrjournals.org While this compound inhibits proliferation, it does not appear to induce apoptosis in these cells. aacrjournals.org The mechanism of action is thought to be related to the modulation of intracellular calcium levels and the inhibition of key signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways. aacrjournals.orgnih.gov

Table 1: Effect of this compound on Multiple Myeloma Cell Proliferation

Cell Line This compound EC50 Key Findings
U266 ~16-20 μM Inhibition of proliferation, not blocked by naltrexone. aacrjournals.orgbiocrick.comnih.gov
RPMI 8226 ~20 μM Inhibition of proliferation. aacrjournals.org

This compound has demonstrated the ability to inhibit growth and induce apoptosis in small cell lung cancer (SCLC) cell lines, including NCI-H69, NCI-H345, and NCI-H510. biocrick.comnih.gov The compound's effects are linked to the inhibition of the Akt/protein kinase B (PKB) signaling pathway, which is crucial for the survival of SCLC cells. nih.gov Treatment with this compound was found to reduce the phosphorylation of Akt/PKB and its downstream effectors. nih.gov The sensitivity of the different SCLC cell lines to this compound appears to correlate with the levels of constitutive phosphorylation of Akt/PKB. nih.gov

Table 2: this compound's Impact on Small Cell Lung Cancer Cell Lines

Cell Line Effect Mechanism of Action
NCI-H69 Growth inhibition, apoptosis induction. biocrick.comnih.gov Inhibition of Akt/PKB signaling. nih.gov
NCI-H345 Growth inhibition, apoptosis induction. biocrick.comnih.gov Inhibition of Akt/PKB signaling. nih.gov

In the context of brain glioma, this compound has been observed to inhibit cell proliferation and promote apoptosis in a dose- and time-dependent manner. nih.gov Studies using U87 glioma cells have shown that this compound can induce apoptosis through pathways involving the mitochondria and protein kinase C (PKC). nih.govspandidos-publications.com Specifically, this compound treatment led to a decrease in mitochondrial membrane potential and altered expression of apoptosis-related proteins like Bax and Bcl-2. spandidos-publications.com It also reduced the expression of PKC, indicating the involvement of this pathway in inhibiting glioma cell proliferation. nih.govspandidos-publications.com

Table 3: Research Findings of this compound on Brain Glioma Cells

Cell Line Effect Key Molecular Pathways Implicated

Small Cell Lung Cancer Cell Models

Immunomodulatory Effects in Experimental Models

Beyond its effects on cancer cells, this compound has demonstrated significant immunomodulatory properties in various experimental settings.

This compound has been shown to suppress the allogeneic mixed lymphocyte reaction (MLR) in vitro, an assay that mimics the initial stages of the immune response to foreign tissues. researchgate.netnih.govnih.gov This immunosuppressive activity is comparable to that of cyclosporin (B1163) A. researchgate.netnih.govnih.gov Interestingly, this effect appears to be independent of the classic opioid receptors. Studies using lymphocytes from mice lacking delta-opioid receptors, and even from mice lacking all three (mu, delta, and kappa) opioid receptors, showed that this compound and its related compounds still potently inhibited the MLR. researchgate.netnih.govresearchgate.net In contrast, other opioid antagonists like naltrexone were inactive in this assay. nih.gov This suggests that this compound's immunosuppressive effects are mediated through a novel, non-opioid target. nih.govresearchgate.net

Consistent with its in vitro immunomodulatory effects, this compound has been found to inhibit graft rejection in vivo. researchgate.netnih.govaacrjournals.org This has been demonstrated in preclinical models of organ transplantation. nih.gov The ability of this compound to suppress graft rejection, much like its effect on the MLR, is believed to occur through a non-opioid receptor mechanism. researchgate.netnih.govaacrjournals.org This discovery has opened up avenues for investigating this compound and its derivatives as potential therapeutic agents in the context of organ transplantation to prevent rejection. researchgate.netresearchgate.net

Cytokine Expression Modulation

This compound has been utilized in preclinical models to understand the influence of DORs on the expression of cytokines, which are key signaling molecules in the immune system and are also implicated in neuroinflammation.

In a preclinical model of neuropathic pain, the selective DOR agonist SNC80 was shown to reduce the upregulation of tumor necrosis factor (TNF). mdpi.com This effect was reversed by the administration of this compound, indicating that the modulation of this pro-inflammatory cytokine is mediated through DORs. mdpi.com Furthermore, in the same model, the MOR-DOR targeting agent LP2 was found to reduce levels of Interleukin-6 (IL-6), another pro-inflammatory cytokine. The effect of LP2 on IL-6 was reversed by this compound, highlighting the essential role of DOR in this regulatory process. mdpi.com

Research has also demonstrated that DOR activation can decrease the gene expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while simultaneously increasing the expression of anti-inflammatory cytokines like IL-4 and IL-10 in cell culture models of oxygen-glucose deprivation/reperfusion. researchgate.net While this study did not directly use this compound to reverse these effects, it points towards the pathways that this compound would likely influence by blocking DORs. Chronic morphine treatment, on the other hand, has been shown to activate immune signaling pathways leading to the production of pro-inflammatory cytokines, including TNFα, IL-18, IL-1β, and IL-6 in microglia and astrocytes. spandidos-publications.com The complex interplay between opioid receptors and cytokine expression is a key area of investigation where this compound serves as a vital tool to dissect the specific contributions of the DOR system.

CytokineEffect of DOR AgonistReversal by this compoundPreclinical Model
TNF DecreaseYesNeuropathic Pain mdpi.com
IL-6 DecreaseYesNeuropathic Pain mdpi.com
TNF-α DecreaseImpliedOxygen-Glucose Deprivation/Reperfusion researchgate.net
IL-1β DecreaseImpliedOxygen-Glucose Deprivation/Reperfusion researchgate.net
IL-4 IncreaseImpliedOxygen-Glucose Deprivation/Reperfusion researchgate.net
IL-10 IncreaseImpliedOxygen-Glucose Deprivation/Reperfusion researchgate.net

Neurobiological and Behavioral Studies in Animal Models

This compound is extensively used in animal models to explore the neurobiological underpinnings of various behaviors and to probe the mechanisms of neurological and psychiatric conditions.

This compound plays a crucial role in preclinical pain research by confirming the involvement of delta-opioid receptors in analgesia. In a mouse model of visceral pain, the writhing test, this compound was used to investigate the contribution of DORs to the synergistic analgesic effects of morphine combined with NSAIDs. jpp.krakow.pl

In models of neuropathic pain, the administration of DOR agonists has been shown to reverse mechanical allodynia and thermal hyperalgesia. nih.gov The antagonist this compound, when administered to animals with peripheral nerve injury, produced a conditioned place aversion, suggesting that endogenous DOR activity is involved in suppressing the aversive state associated with chronic pain. nih.gov In a rat model of spared nerve injury, microinjection of this compound alone into the medial prefrontal cortex did not alter allodynia. epain.org

Studies in a mouse model of osteoarthritis pain demonstrated that a DOR agonist, UFP-512, dose-dependently reduced allodynia and loss of grip strength, effects that were reversed by this compound. mdpi.com This confirms that the analgesic effects of UFP-512 are mediated through DOR activation. mdpi.com

The role of the delta-opioid system in anxiety is a significant area of research where this compound has been instrumental. In rat models of anxiety, this compound administered alone has been shown to produce anxiogenic-like effects in the elevated plus maze, as indicated by a decrease in open arm entries and time spent in the open arms. nih.gov This suggests that endogenous opioids acting on DORs have a baseline anxiolytic tone.

Furthermore, this compound has been shown to block the anxiolytic-like effects of the DOR agonist SNC80. nih.govnih.gov This provides strong evidence that the anxiety-reducing effects of SNC80 are specifically mediated by its action on DORs. nih.govnih.gov In mice with osteoarthritis pain, a model that also exhibits anxiety-like behaviors, the anxiolytic effects of the DOR agonist UFP-512 were reversed by this compound. mdpi.com These findings are consistent with studies showing that mice with a genetic knockout of the DOR exhibit increased anxiety-like behaviors. cij.gob.mx

Animal ModelBehavioral TestEffect of this compoundConclusion
Rat Elevated Plus MazeAnxiogenic-like effects (decreased open arm entries and time) nih.govEndogenous DOR activity reduces anxiety.
Rat Elevated Plus MazeBlocks anxiolytic effects of SNC80 nih.govnih.govAnxiolytic effects of SNC80 are DOR-mediated.
Mouse (Osteoarthritis) Elevated Plus MazeReverses anxiolytic effects of UFP-512 mdpi.comAnxiolytic effects of UFP-512 are DOR-mediated in a pain model.

This compound has been employed in preclinical models to investigate the role of the delta-opioid system in depression. In animal models such as the forced swimming test and the tail suspension test, DOR agonists like SNC80 and (+)BW373U86 have demonstrated antidepressant-like effects, characterized by a decrease in immobility time. nih.gov The administration of this compound prevents these antidepressant-like effects, indicating that they are mediated through the activation of delta-opioid receptors. nih.gov

In a rat model of interferon-alpha (IFN-α)-induced depression, acute treatment with this compound appeared to further increase the breakpoint in a progressive ratio schedule, suggesting a complex role for DORs in motivational deficits associated with depression. biorxiv.org In mice with osteoarthritis, which also display depressive-like behaviors, the antidepressant-like effects of the DOR agonist UFP-512 in the tail suspension and forced swim tests were reversed by this compound. mdpi.com This further supports the involvement of the DOR system in mood regulation, particularly in the context of chronic pain. mdpi.com

Animal ModelBehavioral TestEffect of this compoundConclusion
Rat/Mouse Forced Swimming TestPrevents antidepressant-like effects of SNC80 and (+)BW373U86 nih.govAntidepressant effects of these agonists are DOR-mediated.
Rat (IFN-α-induced depression) Progressive Ratio ScheduleIncreased breakpoint biorxiv.orgSuggests a complex role for DOR in motivational deficits.
Mouse (Osteoarthritis) Tail Suspension Test, Forced Swim TestReverses antidepressant-like effects of UFP-512 mdpi.comDOR system is involved in mood regulation in chronic pain.

This compound is a key tool for dissecting the role of delta-opioid receptors in the complex processes of opioid addiction and dependence. Preclinical studies have shown that pretreatment with this compound can suppress the development of physical dependence on morphine in mice. capes.gov.br This was evidenced by the dose-dependent suppression of both behavioral withdrawal signs and associated biochemical changes, such as alterations in cortical noradrenaline and limbic forebrain dopamine (B1211576) turnover, following a naloxone (B1662785) challenge. capes.gov.br These findings suggest that DORs play a significant modulatory role in the neuroadaptations that lead to morphine dependence. capes.gov.br

In the context of nicotine (B1678760) dependence, while studies have implicated the endogenous opioid system broadly, this compound helps to specify the role of DORs. upf.edu The rewarding effects of DOR agonists in animal models suggest a potential role for this receptor in the reinforcing properties of addictive substances. upf.edu Furthermore, in a study on alcohol dependence in mice selectively bred for high and low stress-induced analgesia, this compound administration led to a significant increase in ethanol (B145695) intake and preference in the high-analgesia line, which is characterized by a hyperactive opioid system. termedia.pl This indicates a complex and potentially line-dependent role for DORs in modulating alcohol consumption. termedia.pl

The role of the delta-opioid system in cognitive function and memory is another area of investigation where this compound has provided valuable insights. Dysregulation of the opioid system has been linked to cognitive impairment. alzdiscovery.org

Neuroprotection in Cerebral Ischemia

This compound’s role as a selective delta-opioid receptor (DOR) antagonist has been pivotal in preclinical studies investigating the neuroprotective effects of DOR activation in cerebral ischemia. Research consistently demonstrates that while DOR agonists can offer protection against ischemic brain injury, this effect is often blocked or reversed by this compound.

In a mouse model of focal cerebral ischemia and reperfusion, the post-ischemic administration of the selective DOR agonist Tan-67 was found to be neuroprotective, leading to a decrease in infarct volume and neuronal loss. nih.govnih.gov This neuroprotection was accompanied by improved survival and better neurobehavioral outcomes. nih.govnih.gov Crucially, the administration of this compound one hour prior to Tan-67 treatment abolished the neuroprotective effect of the agonist on infarct volume, highlighting the DOR-specific nature of this protection. nih.govnih.gov Further investigation in this model revealed that Tan-67 attenuated the expression of BACE-1 and the activity of β-secretase in the ischemic cortex, an effect that was also abolished by this compound. nih.govnih.gov

Similarly, in a rat model of middle cerebral artery occlusion (MCAO), intracerebroventricular treatment with the DOR agonist TAN-67 significantly reduced infarct volume and attenuated neurological deficits. plos.org Conversely, the administration of this compound was found to aggravate the ischemic damage. plos.org These findings support the concept that endogenous delta-opioid systems may have a self-protective mechanism to enhance neuron survival in brain regions sensitive to ischemia. mdpi.com

Studies have also explored the link between DOR activation and neurotrophic factors. The neuroprotective effects of the DOR agonist DADLE in cell culture models were inhibited by this compound, indicating that the action is mediated through delta-opioid signaling. mdpi.com Research has shown that DOR agonists can increase the expression of brain-derived neurotrophic factor (BDNF) mRNA, and this effect is blocked by this compound. plos.orgmdpi.com This suggests that the neuroprotective effects of DOR activation may be mediated, at least in part, through the regulation of neurotrophin expression. plos.org

Table 1: Effects of this compound in Preclinical Cerebral Ischemia Models

Preclinical Model DOR Agonist Observed Effect of DOR Agonist Effect of this compound Reference
Mouse Focal Cerebral Ischemia/ReperfusionTan-67Decreased infarct volume, reduced neuronal loss, improved survival and neurobehavioral outcomes. nih.govnih.govAbolished the neuroprotective effect of Tan-67 on infarct volume. nih.govnih.gov nih.govnih.gov
Rat Middle Cerebral Artery Occlusion (MCAO)TAN-67Reduced infarct volume and attenuated neurological deficits. plos.orgAggravated ischemic damage. plos.org plos.org
Cell Culture (PC12h cells)DADLEEnhanced cell survival. mdpi.comInhibited the neuroprotective effect of DADLE. mdpi.com mdpi.com

Movement Disorders (e.g., Levodopa-Induced Dyskinesia)

The role of the delta-opioid system, and by extension this compound, in movement disorders like Levodopa-induced dyskinesia (LID) is complex. LID is a common and debilitating side effect of long-term Levodopa therapy for Parkinson's disease (PD). google.com Preclinical research has explored the modulation of the opioid system as a potential therapeutic strategy.

In response to dopamine depletion in PD, there is an upregulation of striatal preproenkephalin (PPE-A) mRNA and enkephalin peptide levels. mdpi.com Chronic Levodopa therapy is also associated with elevated PPE-A levels. mdpi.com Enkephalin, acting on delta-opioid receptors (DORs), could theoretically attenuate the overactivity of the indirect striatopallidal pathway that inhibits movement in the parkinsonian state. mdpi.com This is supported by evidence that DOR agonists have demonstrated anti-parkinsonian effects in preclinical studies. mdpi.com

However, the direct role of DOR antagonism with this compound in LID is not straightforward. One study investigated the effects of a bifunctional peptide, MMP-2200, which has both opioid and non-opioid activities. In a rat model of LID, the NMDA receptor antagonist MK-801 reduced dyskinesia but worsened parkinsonian symptoms. mdpi.com Co-administration of MMP-2200 was found to lessen the pro-parkinsonian effects of MK-801 without interfering with its anti-dyskinetic action. mdpi.com The ability of MMP-2200 to block the MK-801-induced pro-parkinsonian activity was partially disrupted by this compound, suggesting a partial mechanism of action through DOR agonism. mdpi.com

This finding presents a paradoxical situation, as a selective DOR agonist, BBI-11008, did not block either the anti-dyskinetic or the pro-parkinsonian effects of MK-801 in the same LID model. mdpi.com This suggests that a precise balance of activity at different receptors may be necessary for a therapeutic effect.

Table 2: this compound in a Preclinical Model of Levodopa-Induced Dyskinesia

Preclinical Model Compound(s) Investigated Key Findings Effect of this compound Reference
6-hydroxydopamine (6-OHDA)-lesioned rat model of LIDMK-801 and MMP-2200MMP-2200 attenuated the pro-parkinsonian activity of MK-801. mdpi.comPartially disrupted the modulatory activity of MMP-2200. mdpi.com mdpi.com

Antitussive Activity Research

Interestingly, this compound, a classic delta-opioid receptor antagonist, has demonstrated antitussive (cough-suppressing) effects in preclinical models. acs.orgnih.gov This is noteworthy because the most common opioid antitussives, like codeine, primarily act as mu-opioid receptor agonists and come with side effects such as constipation, dependence, and respiratory depression. acs.orgnih.gov The discovery of antitussive properties in a delta-opioid antagonist suggests a different mechanism of action and the potential for developing new antitussive drugs without the typical side effects of mu-opioid agonists. acs.orgnih.gov

In studies using rat and mouse models, this compound administered intraperitoneally was shown to dose-dependently decrease the number of coughs induced by capsaicin. capes.gov.br The antitussive effects were observed to peak around 15 minutes after administration and lasted for over two hours. capes.gov.br The antitussive activity of this compound was not antagonized by mu- or kappa-opioid receptor antagonists, further indicating a mechanism distinct from traditional opioid antitussives. d-nb.info

The antitussive efficacy of this compound has been compared to that of codeine. In one study, the ED₅₀ values for this compound via intraperitoneal and oral administration in rats were found to be comparable to those of codeine. acs.orgnih.gov This has spurred further research into this compound derivatives to develop novel and potent antitussive agents. acs.orgnih.gov Structure-activity relationship studies have led to the design of this compound derivatives with extra ring-fused structures, resulting in the identification of highly potent new compounds. acs.orgnih.gov

While the precise mechanism is still under investigation, one hypothesis is that the antitussive effect of delta-opioid antagonists like this compound may involve the inhibition of G-protein-coupled inwardly rectifying K+ (GIRK) channels. d-nb.infonih.gov

Table 3: Antitussive Activity of this compound in Preclinical Models

Preclinical Model Cough-Inducing Agent Effect of this compound Comparison Reference
Mice and RatsCapsaicinDose-dependently decreased the number of coughs. capes.gov.brThe antitussive effect was not blocked by mu- or kappa-opioid antagonists. d-nb.info capes.gov.brd-nb.info
RatsNot specifiedED₅₀ values were comparable to codeine. acs.orgnih.govPotential for fewer side effects compared to mu-opioid agonists like codeine. acs.orgnih.gov acs.orgnih.gov

Chemical Synthesis and Radiochemistry of Naltrindole and Analogs

Traditional Synthetic Methodologies

The foundational structure of naltrindole is typically assembled through classical organic chemistry reactions, with the Fischer indole (B1671886) synthesis being a cornerstone of this process. Subsequent modifications are then made to this core structure to produce a variety of analogs.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a widely employed method for constructing the indole ring system of this compound. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a ketone and a phenylhydrazine (B124118).

A notable advancement in this area is the development of a more environmentally friendly Fischer indole synthesis of this compound and its analogs using purely aqueous conditions. lookchem.comrsc.orgresearchgate.net This method involves reacting the hydrochloride salts of naltrexone (B1662487) with various phenylhydrazines in boiling water. lookchem.comrsc.orgresearchgate.net This approach is advantageous as it often results in good to excellent yields and high purity of the product, which can be easily isolated by filtration. lookchem.comrsc.orgresearchgate.net The process is suitable for large-scale synthesis, avoids the use of organic solvents, and minimizes the need for corrosive acids. lookchem.comrsc.org However, this aqueous method has limitations; for instance, the Fischer cyclization fails with nitro-substituted phenylhydrazines under these conditions. lookchem.comrsc.orgresearchgate.net For certain analogs, such as 5'-nitro-naltrindole (5'-NO2-NTI), more forceful conditions like refluxing in concentrated hydrochloric acid and glacial acetic acid are necessary. lookchem.com

Solid-phase synthesis has also been adapted for the Fischer indole synthesis of this compound derivatives. acs.orgacs.org This technique involves attaching a ketone to a solid support, such as a Wang-type linker on a resin. acs.org The hydrazone is formed on the solid support, and a one-pot release and cyclization step under acidic conditions yields the desired indole derivative. acs.orgacs.org This methodology has been successfully used to create a library of 40 different this compound derivatives. acs.orgacs.org

Table 1: Comparison of Fischer Indole Synthesis Approaches for this compound

Feature Aqueous Synthesis Classical Synthesis Solid-Phase Synthesis
Reaction Conditions Mildly acidic, boiling water lookchem.comrsc.orgresearchgate.net Strongly acidic, often with organic solvents and high temperatures lookchem.com Mildly acidic for hydrazone formation, followed by acidic cleavage and cyclization acs.org
Advantages Environmentally friendly, simple, good yields, high purity lookchem.comrsc.orgresearchgate.net Effective for a wider range of substrates, including those with deactivating groups lookchem.com Amenable to high-throughput synthesis of derivatives, no need for product purification from resin acs.orgacs.org
Limitations Fails with some substituted phenylhydrazines (e.g., nitro-substituted) lookchem.comrsc.orgresearchgate.net Harsher conditions, may require use of corrosive acids and organic solvents lookchem.com Requires specialized equipment and linkers stable to reaction conditions acs.org
Example Starting Materials Naltrexone hydrochloride, phenylhydrazine hydrochloride lookchem.comrsc.orgresearchgate.net Naltrexone, phenylhydrazine, concentrated HCl/glacial HOAc lookchem.com Solid-supported naltrexone, phenylhydrazine acs.org

Derivatization Strategies

Once the core this compound structure is synthesized, various derivatization strategies can be employed to create analogs with altered properties. These modifications are often aimed at improving selectivity, affinity, or pharmacokinetic profiles for specific applications, including the development of PET ligands. researchgate.net

One common derivatization involves substitution at the N-17 position, which is crucial for the compound's interaction with the opioid receptor. acs.org Another key position for modification is the indole nitrogen (N1'). For instance, alkylation of the indole nitrogen with different functional groups can significantly impact the ligand's properties. researchgate.net

Derivatization is also critical for preparing precursors for radiolabeling. For example, to synthesize radiolabeled this compound analogs, a protecting group is often introduced at a specific position, which is later removed after the radiolabeling step. A common strategy involves the benzylation of the phenolic moiety of this compound to create a precursor for subsequent reactions. researchgate.net Further modifications, such as introducing a fluoroethyl group, have been explored to develop potential PET ligands. researchgate.net

Radiosynthesis for Positron Emission Tomography (PET) Imaging

The development of radiolabeled this compound analogs, particularly those incorporating the positron-emitting radionuclide carbon-11 (B1219553) ([11C]), is essential for non-invasive imaging of DORs in living subjects using PET.

Radiolabeling with Carbon-11 ([11C]MeNTI)

N1'-([11C]methyl)this compound ([11C]MeNTI) is a widely used radiotracer for PET imaging of DORs. umich.eduumich.edu The radiosynthesis of [11C]MeNTI typically involves the N-methylation of a suitable precursor with a carbon-11 labeled methylating agent, such as [11C]methyl iodide ([11C]MeI) or [11C]methyl triflate ([11C]CH3OTf). umich.edusnmjournals.orgnih.gov

The original synthesis of [11C]MeNTI involved the 11C-methylation of a 3-O-benzyl-naltrindole precursor. umich.edu This was followed by a challenging deprotection step involving hydrogenation to remove the benzyl (B1604629) group. researchgate.netumich.edu This method, while effective, presented difficulties for automation in modern radiochemistry laboratories. umich.edu

Automated Synthesis Development

To overcome the challenges of the original manual synthesis and to meet the demands of clinical production, significant efforts have been made to develop automated synthesis methods for [11C]MeNTI. umich.eduumich.edu Modern automated radiosynthesis modules, such as the General Electric (GE) Tracerlab FXC-Pro, are now used for the routine production of this radiotracer. umich.edu

These automated systems handle the entire process, from the production of the [11C]methylating agent to the purification and formulation of the final [11C]MeNTI product. umich.edu Automation ensures reproducibility, higher yields, and adherence to current Good Manufacturing Practices (cGMP). umich.edu The development of automated synthesis has been a key factor in making [11C]MeNTI more widely available for clinical research. umich.edu

Precursor Design and Protecting Group Chemistry

A critical aspect of developing an efficient and automated radiosynthesis of [11C]MeNTI is the design of the precursor molecule and the choice of protecting groups. The original use of a benzyl protecting group required a hydrogenation step for removal, which is not ideal for rapid, automated radiosynthesis. umich.edunih.gov

To address this, a novel precursor was developed utilizing a methoxymethyl (MOM) acetal (B89532) protecting group. umich.eduumich.edunih.gov The MOM group is advantageous because it can be easily and rapidly removed under acidic conditions (using HCl), a process that is much more amenable to automation than catalytic hydrogenation. umich.eduumich.edunih.gov

The synthesis of the MOM-protected precursor is a key step. The final automated synthesis using this new precursor involves the reaction of the MOM-protected NTI with [11C]CH3OTf, followed by deprotection with HCl and purification by high-performance liquid chromatography (HPLC). umich.edu This updated method provides [11C]MeNTI in good radiochemical yield and high purity within a total synthesis time of about 45 minutes. umich.eduumich.edu

Table 2: Radiosynthesis Parameters for [11C]MeNTI

Parameter Original Method Updated Automated Method
Precursor 3-O-benzyl-naltrindole umich.edu MOM-protected NTI umich.eduumich.edu
Protecting Group Removal Hydrogenation (H2, Pd/C) researchgate.netumich.edu Acid hydrolysis (HCl) umich.eduumich.edu
[11C] Labeling Agent [11C]MeI umich.edu [11C]CH3OTf umich.edu
Synthesis Time ~24 minutes (from end-of-bombardment) researchgate.net 45 minutes umich.eduumich.edu
Radiochemical Yield 6% researchgate.net Good activity yield (49 ± 8 mCi) umich.eduumich.edu
Molar Activity 2050 mCi/µmol researchgate.net 3926 ± 326 Ci/mmol umich.eduumich.edu
Radiochemical Purity High researchgate.net 97% ± 2% umich.eduumich.edu
Automation Challenging umich.edu Fully automated umich.eduumich.edu

Structure Activity Relationships Sar and Rational Design of Naltrindole Derivatives

Impact of Substituents on Opioid Receptor Affinity and Selectivity

The substituent at the 17-nitrogen atom of the morphinan (B1239233) skeleton is a critical determinant of the functional activity of naltrindole derivatives, capable of modulating their effects from full agonism to neutral antagonism and even inverse agonism. nih.govresearchgate.netmdpi.comnih.gov The parent compound, this compound, with its N-cyclopropylmethyl group, is recognized as a neutral antagonist at the δ-opioid receptor (DOR). nih.govresearchgate.net However, modifications to this N-substituent can dramatically alter the pharmacological outcome.

Research has demonstrated that replacing the cyclopropylmethyl group with other moieties can induce a wide spectrum of activities. nih.govresearchgate.netmdpi.comnih.govresearchgate.net For instance, the introduction of certain electron-withdrawing groups, such as N-acyl or N-sulfonyl groups, can lead to inverse agonistic properties. acs.orgresearchgate.net Specifically, N-acylated this compound derivatives like the N-benzoyl (SYK-736) and N-cyclopropanecarbonyl (SYK-623) analogs have been identified as full DOR inverse agonists. acs.org Similarly, sulfonamide-type derivatives have been explored, with cyclopropylsulfonamide 9f (SYK-839) emerging as a potent full inverse agonist for the DOR. nih.govmdpi.comnih.gov

Conversely, other N-substituents can impart agonistic activity. The N-phenethylsulfonamide derivative 9e (SYK-901) has been shown to be a full DOR agonist. nih.govmdpi.comnih.gov This is a notable finding, as typically in the morphinan series, larger N-substituents are associated with antagonism. nih.gov Even more striking is the discovery that certain amide-type derivatives, such as the N-phenylacetyl and N-dihydrocinnamoyl analogs, also exhibit full DOR agonist activity, despite lacking a basic nitrogen which is traditionally considered a key pharmacophore for opioid activity. researchgate.net

The diverse functional activities arising from modifications at the N-17 position highlight the sensitivity of the opioid receptor to the chemical nature of this substituent. The size, shape, and electronic properties of the N-substituent appear to play a crucial role in stabilizing different conformational states of the receptor, leading to agonism, antagonism, or inverse agonism. nih.gov

Table 1: Functional Activity of N-Substituted this compound Derivatives This table is interactive. You can sort and filter the data.

Compound N-Substituent Functional Activity at DOR Reference
This compound (NTI) Cyclopropylmethyl Neutral Antagonist nih.govresearchgate.net
SYK-623 Cyclopropanecarbonyl Full Inverse Agonist acs.org
SYK-736 Benzoyl Full Inverse Agonist acs.org
SYK-839 (9f) Cyclopropylsulfonamide Full Inverse Agonist nih.govmdpi.comnih.gov
3d Acryloyl Partial Inverse Agonist acs.org
SYK-901 (9e) Phenethylsulfonamide Full Agonist nih.govmdpi.comnih.gov
3a Phenylacetyl Full Agonist researchgate.net
3b Dihydrocinnamoyl Full Agonist researchgate.net

Modifications to the indolic benzene (B151609) ring of this compound have a significant impact on its affinity and selectivity for opioid receptors. acs.orgcapes.gov.brnih.gov A series of this compound analogs with phenyl, phenoxy, or benzyloxy groups at the 4'-, 5'-, 6'-, or 7'-positions have been synthesized and evaluated. capes.gov.brnih.gov

Generally, these substitutions resulted in lower binding potencies at the δ, μ, and κ opioid receptors compared to the parent compound, this compound. acs.orgnih.gov However, all the synthesized compounds maintained δ-selectivity. acs.orgnih.gov Among the positional isomers, substituents at the 7'-position were better tolerated than at the 4'-, 5'-, or 6'-positions, with 7'-substituted compounds generally displaying higher affinities. acs.orgnih.gov

The 7'-phenoxy analog (compound 14) was identified as the most potent member of this series, exhibiting a high affinity for the δ receptor (Ki of 0.71 nM) and over 40-fold selectivity over both μ and κ receptors. acs.orgcapes.gov.brnih.gov Its δ antagonist potency was comparable to that of this compound. acs.orgcapes.gov.brnih.gov Interestingly, this compound also displayed significant μ agonist activity, making it a mixed μ agonist/δ antagonist. acs.orgcapes.gov.brnih.gov Such mixed-profile ligands are of therapeutic interest due to their potential to produce analgesia with a reduced propensity for tolerance and dependence. acs.orgnih.gov

Another notable finding was that several of the analogs with substitutions on the indolic benzene ring exhibited partial to full agonist activity in either the mouse vas deferens (MVD) or guinea pig ileum (GPI) preparations. acs.orgcapes.gov.br For example, the 5'-[2-(2-pyridinyl)ethenyl] analog (compound 16) showed the highest agonist activity in the MVD. acs.orgcapes.gov.br These findings suggest that the indolic benzene region of this compound can be modified to not only fine-tune antagonist potency and selectivity but also to introduce agonist properties.

N-Substituent Effects on Functional Activity (Agonism, Antagonism, Inverse Agonism)

Quantitative Structure-Activity Relationships (QSAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been employed to better understand the structural requirements for the antagonist activity of this compound and its analogs at opioid receptors. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been particularly useful in this regard. nih.gov

In one study, a robust CoMFA model was developed using a large dataset of this compound and naltrexone (B1662487) analogs. nih.gov This model demonstrated excellent internal predictability and was validated with external test sets. nih.gov The CoMFA contour maps, which visualize the steric and electrostatic fields around the ligands, provided insights into the "message-address" concept of opioid receptor ligands. nih.gov The analysis revealed that variations in binding affinity for these antagonists are predominantly influenced by steric interactions rather than electrostatic interactions within the binding sites of the δ, μ, and κ opioid receptors. nih.gov

These QSAR models have been instrumental in predicting structural modifications that could enhance selectivity for the δ receptor over the μ and κ receptors. nih.gov The insights gained from these studies are valuable for the rational design of novel, subtype-selective opioid receptor antagonists. nih.gov Furthermore, QSAR analyses have been applied to explore the significant functional changes that result from minor structural variations, particularly at the N-17 position. researchgate.net

Design Principles for Novel this compound Analogs

The SAR data and QSAR models for this compound have provided a foundation for the rational design of novel analogs with improved or unique pharmacological profiles. Key strategies have included the exploration of fused ring structures and the application of peptidomimetic principles.

A prominent strategy in the design of novel this compound analogs has been the incorporation of additional fused ring structures. acs.orgnih.gov This approach aims to create more rigid molecules, which can lead to enhanced affinity and selectivity. The synthesis of these fused-ring derivatives is often achieved through methods like the Fischer indole (B1671886) synthesis, starting from naltrexone and appropriately substituted aryl hydrazines. researchgate.netacs.org

One successful application of this strategy led to the identification of a highly potent antitussive agent, (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5′,6′-dihydro-3-methoxy-4′H-pyrrolo[3,2,1-ij]quinolino[2′,1′:6,7]morphinan-14-ol (TRK-850). acs.orgnih.gov This compound, which features an extra ring fused to the this compound scaffold, demonstrated significantly enhanced antitussive potency compared to the parent compound. acs.orgnih.gov The design of such molecules was guided by the structure-activity relationships of alkyl-substituted this compound derivatives. acs.orgnih.gov

The initial design of this compound itself was rooted in a peptidomimetic strategy, aiming to mimic the essential features of endogenous opioid peptides. ebi.ac.uknih.gov This "message-address" concept posits that the ligand contains a "message" component (the pharmacophore) that is recognized by the receptor and an "address" component that confers selectivity for a particular receptor subtype. ebi.ac.uknih.gov In this model, the naltrexone-derived portion of this compound serves as the message, while the fused indole system acts as the δ-selective address, mimicking the phenyl group of the Phe4 residue in enkephalins. ebi.ac.uknih.gov The pyrrole (B145914) portion of the indole was conceived as a rigid spacer. ebi.ac.uknih.gov

This conceptual framework continues to guide the development of new this compound analogs. By modifying the "address" component, researchers have been able to fine-tune the selectivity and activity of these compounds. The success of this approach is exemplified by the high δ-receptor affinity and selectivity of this compound. nih.gov

Development of Kappa-Opioid Receptor Selective this compound Derivatives

The rational design of kappa-opioid receptor (KOR) selective antagonists has utilized the this compound (NTI) scaffold as a foundation for chemical modification. nih.gov Although NTI is a potent and selective delta-opioid receptor (DOR) antagonist, its rigid indolomorphinan structure provides a suitable framework for the incorporation of chemical moieties intended to interact with the KOR. nih.gov The primary strategy involves attaching a KOR "address"—a functional group designed to interact with specific residues in the KOR binding pocket—to the this compound core. nih.gov

This approach was guided by superimposing the structure of NTI onto that of the known KOR antagonist, norbinaltorphimine (B1679850) (nor-BNI). nih.gov This modeling suggested that the 5'-position of the indole ring on this compound was a suitable location for attaching various cationic groups. nih.gov The rationale is to target an anionic subsite, specifically the glutamate (B1630785) residue Glu297, which is present in the KOR but not in the mu-opioid receptor (MOR) or DOR, thereby conferring selectivity. nih.gov

A series of derivatives were developed by attaching different cationic groups to this 5'-position, including amines, amidines, guanidines, and quaternary ammonium (B1175870) groups. nih.gov Pharmacological testing of these derivatives in smooth muscle preparations revealed varying degrees of KOR antagonist potency and selectivity. nih.gov The research established a clear structure-activity relationship regarding the nature of the cationic group. nih.gov

The general order of potency for KOR antagonism was found to be: guanidines > amidines ≈ quaternary ammonium > amines. nih.gov This potency appears to be a function of both the pKa of the substituent and the distance constraints of the cationic group. nih.gov

Among the synthesized compounds, the 5'-guanidine derivative, known as GNTI, emerged as the most potent and selective KOR antagonist of the series. nih.gov GNTI was found to be twice as potent and 6- to 10-fold more selective for the KOR than nor-BNI. nih.gov Molecular modeling studies of GNTI suggest that its high affinity and selectivity are derived from specific interactions with KOR residues: the protonated N-17 atom associates with Asp138, while the guanidinium (B1211019) group interacts with Glu297. nih.gov

Further investigations into this compound derivatives have identified other compounds with high KOR affinity. portlandpress.com Two such derivatives are 5′-(aminomethyl) this compound (5′-AMN) and the related amidine, N-((Naltrindol-5-yl) methyl) pentanimidamide (B87296) (5′-MABN). portlandpress.com In vitro studies confirmed that both compounds have a high affinity for KORs. portlandpress.com Research into the 5'-amidinoalkyl series also indicated that the length of the side-chain spacer is crucial for kappa-selectivity, with certain lengths providing substantially greater selectivity in binding assays. nih.gov

Derivative NameAbbreviationModificationKey FindingReference
5'-Guanidinylthis compoundGNTIGuanidine group at the 5'-position of the indole ring.Most potent and selective KOR antagonist in its series; 2x more potent and 6-10x more selective than nor-BNI. nih.gov
5'-(Aminomethyl) this compound5'-AMNAminomethyl group at the 5'-position.Identified as having high affinity for KORs in vitro (Ki: 1.36 ± 0.98). portlandpress.com
N-((Naltrindol-5-yl) methyl) pentanimidamide5'-MABNAmidine group at the 5'-position.Showed high affinity for KORs in vitro (Ki: 0.27 ± 0.08). portlandpress.com

Development of Fluorescent Ligands

Fluorescent ligands are invaluable tools for studying receptor pharmacology, allowing for the visualization of receptor localization, trafficking, and signaling through fluorescence imaging techniques. researchgate.netnih.gov The this compound scaffold has been used as a basis for the development of such probes, particularly for the delta-opioid receptor (DOR), given NTI's inherent high affinity and selectivity. nih.gov

The design of fluorescent this compound derivatives requires the covalent attachment of a fluorophore to the core ligand. A critical consideration in this design is the attachment point, as the modification should not significantly impair the ligand's binding affinity or selectivity. nih.govnottingham.ac.uk Structure-activity relationship (SAR) studies have shown that the optimal positions for attaching a linker and fluorophore to this compound are either on the indole nitrogen (N-1') or at the C-7' position of the indole ring. nih.gov These positions allow for the extension of a linker to hold the fluorophore at a sufficient distance from the pharmacophore, minimizing interference with the receptor binding site. nih.govnottingham.ac.uk

In one study, two fluorescent probes were synthesized based on the this compound structure, where Cy3 and Cy5 fluorophores were attached. nih.gov These probes, named 6-Cy3 and 6-Cy5, were evaluated for their binding and functional activity. nih.gov Both compounds were found to be antagonists, similar to the parent compound this compound. nih.gov In functional assays, 6-Cy3 inhibited the effect of an agonist with an IC50 of 38 nM (IP1 assay) and 47 nM (arrestin recruitment assay). nih.gov Similarly, 6-Cy5 had IC50 values of 54 nM and 33 nM in the respective assays. nih.gov These findings indicate that the probes retain the antagonistic profile of this compound. nih.gov

Another this compound-based fluorescent probe, PNTI, was developed, although it did not exhibit strong selectivity for a single opioid receptor class, it did show a preference for labeling the DOR. nih.gov The development of these tools is crucial for advanced microscopy applications, such as single-molecule microscopy, which can be used to study receptor diffusion kinetics and dimerization in their native cellular environment. nih.gov

Probe NameParent LigandFluorophoreKey FindingReference
6-Cy3This compoundCy3Acts as a DOR antagonist with an IC50 of 38 nM (IP1 assay). nih.gov
6-Cy5This compoundCy5Acts as a DOR antagonist with an IC50 of 54 nM (IP1 assay). nih.gov
PNTIThis compoundNot SpecifiedShowed a labeling preference for the DOR, though not highly selective. nih.gov

Naltrindole As a Molecular Probe in Neuropharmacological Research

Elucidating Delta Opioid Receptor Function

Naltrindole's high selectivity for the delta-opioid receptor over mu (μ) and kappa (κ) opioid receptors makes it an invaluable tool for isolating and studying the specific functions of DORs. tocris.com Research utilizing this compound has been instrumental in understanding the role of DORs in a multitude of physiological processes.

Studies have shown that this compound can block the antinociceptive effects of selective delta-agonists, providing evidence for the involvement of DORs in pain modulation. nih.gov For instance, the antinociceptive effects of delta-agonists like [D-Pen2, D-Pen5] enkephalin (DPDPE) and [D-Ser2, Leu5, Thr6] enkephalin (DSLET) were significantly attenuated by this compound. nih.gov This antagonistic action helps to confirm that the observed analgesic effects are indeed mediated through the delta-opioid receptor.

Furthermore, this compound has been employed to investigate the role of DORs in conditions such as ethanol (B145695) consumption. jneurosci.org Studies in animal models have demonstrated that the administration of this compound can influence ethanol intake, suggesting that the DOR system is involved in the reinforcing properties of alcohol. jneurosci.org The ability of this compound to selectively block these receptors allows researchers to parse the contribution of the DOR system to the complex behaviors associated with alcohol use.

The specificity of this compound has been quantified in various studies. It exhibits a significantly higher affinity for DORs, with some reports indicating it to be 223-fold and 346-fold more active at δ receptors than at μ and κ receptors, respectively. tocris.com This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed experimental outcomes are attributable to the blockade of DORs.

The crystal structure of the delta-opioid receptor bound to this compound has provided a molecular basis for its selectivity, revealing key interactions within the receptor's binding pocket. nih.govresearchgate.netnih.gov This structural information not only validates the "message-address" model of opioid receptor pharmacology but also aids in the design of new, even more selective molecular probes. researchgate.net

Table 1: Research Findings on this compound's Role in Elucidating DOR Function

Research Area Key Finding Reference Compound(s) Significance
Pain Modulation This compound attenuates the antinociceptive effects of selective delta-agonists. DPDPE, DSLET Confirms DOR involvement in analgesia. nih.gov
Ethanol Consumption This compound administration influences ethanol intake in animal models. Ethanol Suggests a role for the DOR system in alcohol reinforcement. jneurosci.org
Receptor Selectivity This compound is significantly more potent at DORs compared to MORs and KORs. Morphine, U50488H Enables specific investigation of DOR-mediated effects. tocris.comjneurosci.org

Investigating Opioid Receptor Dimerization

The concept of G protein-coupled receptor (GPCR) dimerization, where receptors form complexes with one another, has added a layer of complexity to opioid pharmacology. This compound has been a key pharmacological tool in investigating the formation and functional significance of opioid receptor dimers, particularly mu-opioid receptor (MOR)-DOR heteromers.

Research has shown that this compound can antagonize the effects of MOR agonists like morphine, fentanyl, and methadone, but only in cells where MORs and DORs are co-expressed. researchgate.netnih.gov This finding suggests that these classical MOR agonists may exert some of their effects through MOR-DOR heteromers and that this compound can functionally block these heteromeric complexes. researchgate.netnih.gov This has significant implications for understanding the pharmacology of commonly used opioid analgesics.

Studies have also utilized this compound to differentiate the signaling properties of receptor homomers versus heteromers. For example, some research indicates that while an agonist might activate G protein-mediated signaling through a MOR homomer, it could trigger β-arrestin-mediated signaling in the context of a MOR-DOR heteromer. nih.gov this compound's ability to selectively block the DOR component of the heteromer helps to dissect these distinct signaling pathways.

Furthermore, investigations into the molecular mechanisms of receptor interaction have shown that treatment with this compound can alter the levels of MOR-DOR heterodimers. nih.gov This suggests that ligand binding to one receptor can influence its interaction with another, a key aspect of allosteric modulation within receptor complexes. The use of this compound, in conjunction with MOR-selective ligands, allows for a detailed examination of these reciprocal interactions. nih.gov

The development of bivalent ligands, which consist of a MOR agonist pharmacophore linked to a DOR antagonist pharmacophore (like this compound), has further advanced the study of MOR-DOR heteromers. frontiersin.org These unique chemical tools provide a means to specifically target and modulate the function of the heteromer, offering insights that would be difficult to obtain with individual ligands alone.

Table 2: this compound's Application in Opioid Receptor Dimerization Research

Dimer Investigated This compound's Role Key Insight Reference Compound(s)
MOR-DOR Antagonizes MOR agonist effects only in co-expressing cells. MOR agonists can act through MOR-DOR heteromers. Morphine, Fentanyl, Methadone researchgate.netnih.gov
MOR-DOR Differentiates signaling pathways of homomers vs. heteromers. Heteromerization can alter downstream signaling (e.g., G protein vs. β-arrestin). Morphine, Norepinephrine nih.govmdpi.com
MOR-DOR Alters the levels of heterodimers upon treatment. Ligand binding influences receptor-receptor interactions. DAMGO nih.gov
MOR-DOR Component of bivalent ligands to target heteromers. Bivalent ligands allow for specific modulation of heteromer function. Oxymorphone frontiersin.org

Differential Signaling Modalities of Opioid Receptors

This compound has been instrumental in uncovering the nuanced and often complex signaling pathways engaged by opioid receptors, a concept known as biased agonism or functional selectivity. This refers to the ability of different ligands, acting on the same receptor, to preferentially activate distinct downstream signaling cascades.

Studies have revealed that under certain conditions, this compound itself can exhibit biased signaling. For instance, mutations in the allosteric sodium ion binding site of the DOR can transform this compound from a classical antagonist into a potent β-arrestin-biased agonist. nih.gov This highlights how subtle changes in the receptor's structure can dramatically alter the functional outcome of ligand binding, and this compound serves as a sensitive probe to detect such changes.

This compound has also been used to differentiate the signaling pathways activated by MOR-DOR heterodimers. nih.gov For example, while the MOR agonist morphine typically signals through G proteins, in the context of a MOR-DOR heteromer, its signaling can be shifted towards the β-arrestin pathway. nih.govmdpi.com this compound, by blocking the DOR protomer, helps to isolate and characterize these heteromer-specific signaling events.

In the context of MOR-mediated signaling, this compound has been shown to prevent the development of analgesic tolerance to morphine. plos.org This effect is linked to its ability to inhibit the Akt-nNOS pathway, which is involved in the long-term changes in neuronal signaling that lead to tolerance. plos.org This demonstrates that this compound can modulate signaling pathways that are not directly linked to its primary antagonist activity at the DOR.

Furthermore, research on different interneuron populations in the brain has shown that DORs can engage distinct G-protein signaling pathways to regulate GABA release, depending on the postsynaptic target. researchgate.net this compound is used in these studies to confirm that the observed effects are mediated by DORs, allowing for a detailed mapping of how this receptor subtype differentially modulates neural circuits.

Table 3: Use of this compound in Studying Differential Opioid Receptor Signaling

Receptor/Complex This compound's Effect Signaling Pathway Investigated Significance
Mutated DOR Acts as a β-arrestin-biased agonist. β-arrestin recruitment Demonstrates how receptor conformation dictates functional selectivity. nih.gov
MOR-DOR Heteromer Differentiates G protein vs. β-arrestin signaling. G protein vs. β-arrestin pathways Uncovers unique signaling properties of receptor heteromers. nih.govmdpi.com
MOR Signaling Prevents morphine tolerance. Akt-nNOS pathway Reveals cross-talk between opioid receptor systems and intracellular signaling cascades. plos.org
DOR on Interneurons Blocks DOR-mediated effects on GABA release. G-protein signaling pathways Elucidates how DORs differentially modulate distinct neural circuits. researchgate.net

Characterization of Endogenous Opioid Systems

This compound is a crucial tool for characterizing the physiological roles of the endogenous opioid system, particularly the enkephalins, which are the natural ligands for the delta-opioid receptor. wikipedia.org By selectively blocking DORs, this compound allows researchers to infer the functions of endogenous enkephalins in various biological processes.

In studies of neurotransmission, this compound has been used to demonstrate the modulatory role of endogenous enkephalins on glutamate (B1630785) release. frontiersin.org For example, local administration of this compound can block amphetamine-induced increases in glutamate, an effect that can be reversed by a DOR agonist. frontiersin.org This indicates that endogenous enkephalins, acting through DORs, play a role in regulating excitatory neurotransmission in brain regions associated with reward.

Research on the immunomodulatory effects of endogenous opioids has also utilized this compound. Studies have shown that the effects of methionine-enkephalin on immune cells, such as splenic phagocytes, can be completely blocked by this compound. nih.gov This demonstrates that enkephalins exert their influence on the immune system, at least in part, through the delta-opioid receptor.

Furthermore, this compound has been employed to investigate the involvement of endogenous opioid systems in physiological responses like the exercise pressor reflex and urinary bladder activity. physiology.org By administering this compound and observing a lack of effect on these processes, researchers can conclude that the delta-opioid system is not a primary mediator, thereby helping to delineate the specific roles of different opioid receptor subtypes. physiology.org

The design of this compound itself was based on the structure of the endogenous opioid peptide enkephalin, aiming to mimic its "address" sequence for DOR selectivity while being a non-peptide molecule capable of crossing the blood-brain barrier. wikipedia.org This makes it an ideal probe to investigate the central nervous system functions of the enkephalinergic system.

Table 4: this compound in the Characterization of Endogenous Opioid Systems

Endogenous Peptide/System This compound's Use Biological Process Investigated Key Finding
Enkephalins Blocks the effect of amphetamine on glutamate. Glutamate Neurotransmission Endogenous enkephalins modulate excitatory neurotransmission via DORs. frontiersin.org
Methionine-Enkephalin Antagonizes the immunomodulatory effects. Immune Cell Function Enkephalins regulate immune responses through DORs. nih.gov
Endogenous Opioids Used to test for involvement in specific reflexes. Exercise Pressor Reflex, Bladder Control Helps to define the physiological processes not primarily mediated by the DOR system. physiology.org
Enkephalinergic System Serves as a non-peptide analog for in vivo studies. Central Nervous System Functions Allows for the investigation of the central roles of endogenous enkephalins. wikipedia.org

Naltrindole in Cardioprotection Research

Reduction of Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to previously ischemic tissue exacerbates cellular damage and dysfunction. core.ac.ukpcom.edu Research in both ex-vivo and in-vivo models has demonstrated that naltrindole can confer robust cardioprotection against I/R injury. ahajournals.orgahajournals.org

In various rat models of myocardial I/R injury, pretreatment with this compound has been shown to significantly reduce the infarct size, which is a primary determinant of prognosis following a myocardial infarction. pcom.eduresearchgate.net Studies have reported dose-dependent effects, with significant reductions in infarct size observed at specific concentrations. ahajournals.orgresearchgate.net For instance, in an in-vivo model, high-dose this compound resulted in an approximately 60% reduction in infarct size compared to control groups. pcom.edu Similarly, ex-vivo studies on isolated rat hearts showed that this compound could reduce infarct size by up to 82% and restore cardiac left ventricular end diastolic pressure (LVEDP) to near pre-ischemic levels. ahajournals.orgpcom.edu

The protective effects are not limited to infarct size reduction. This compound has also been observed to improve post-reperfusion cardiac function, including the restoration of LVEDP and the maximal rates of pressure development and decline (+dP/dtmax and -dP/dtmin). ahajournals.orgcore.ac.uk This suggests that this compound may mitigate myocardial I/R injury by preventing cardiac hypercontracture during the ischemic phase. core.ac.ukpcom.edu The cardioprotective effects appear to be concentration-dependent, as demonstrated in studies using isolated rat hearts. pcom.eduresearchgate.net

Table 1: Effect of this compound on Infarct Size in Rat Myocardial Ischemia-Reperfusion Models

Model This compound Concentration/Dose Infarct Size Reduction vs. Control Reference
Ex-vivo (Isolated Rat Heart) 2.5µM Significantly reduced researchgate.net
Ex-vivo (Isolated Rat Heart) 5.0µM Significantly reduced (~66%) ahajournals.orgresearchgate.net
In-vivo (Rat) High Dose (HD) ~60% pcom.edu
In-vivo (Rat) Dose-dependent Up to 82% ahajournals.orgpcom.edu

Future Directions and Research Perspectives

Development of Bifunctional Ligands

A promising strategy in modern drug development involves the creation of bifunctional ligands, which are single molecules designed to interact with two different receptor targets. This approach offers the potential for enhanced therapeutic efficacy and a reduction in side effects compared to the administration of two separate drugs. oup.com Naltrindole has become a key component in the development of such ligands, particularly those targeting both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

The rationale behind developing MOR agonist/DOR antagonist bifunctional ligands stems from the observation that co-administration of a MOR agonist like morphine with a DOR antagonist such as this compound can produce significant analgesia with a lower propensity for tolerance and dependence. touro.edunih.gov This has spurred the design of single molecules that incorporate both a MOR agonist pharmacophore and a DOR antagonist pharmacophore, like that of this compound. oup.comnih.gov

Several research groups have successfully synthesized and tested such bifunctional ligands. touro.edu These compounds, which can be either peptide-based or small molecules, have demonstrated the desired dual activity in both in vitro and in vivo studies. touro.edunih.govacs.org For example, linking the MOR agonist oxymorphone to the DOR antagonist this compound has been explored as a strategy to create a bivalent ligand with a favorable therapeutic profile. oup.com The specific pharmacological response of these bifunctional ligands is dependent on the choice of the pharmacophores and the length and nature of the spacer that connects them. oup.com

The development of these novel compounds represents a significant step forward in the search for safer and more effective opioid analgesics. nih.gov Future research in this area will likely focus on optimizing the structure of these bifunctional ligands to fine-tune their activity at each receptor, improve their pharmacokinetic properties, and further enhance their therapeutic benefits while minimizing adverse effects. researchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery and development. nih.govfrontiersin.org In the context of this compound and its derivatives, this integrated approach is proving to be invaluable for understanding ligand-receptor interactions, predicting pharmacological activity, and designing novel compounds with improved properties. nih.govfrontiersin.org

High-resolution crystal structures of opioid receptors, including the delta-opioid receptor bound to this compound, have provided a solid foundation for computational studies. nih.govmdpi.com These structures allow for detailed molecular docking and dynamics simulations to investigate the binding modes of various ligands. For instance, the "message-address" concept, which posits that different parts of a ligand are responsible for receptor recognition ("message") and subtype selectivity ("address"), has been successfully applied in the computational design of this compound-based ligands. nih.gov This approach has guided the synthesis of novel compounds with enhanced selectivity for the delta-opioid receptor. nih.gov

Computational methods are also crucial for elucidating the structural basis of the activity of bifunctional ligands. By modeling how these larger molecules interact with both the mu- and delta-opioid receptors, researchers can gain insights into the key interactions that govern their dual pharmacology. nih.gov This knowledge is essential for the rational design of new bifunctional compounds with optimized efficacy and side-effect profiles.

Furthermore, computational studies can help to explain experimental findings and generate new hypotheses for testing. For example, simulations can predict how specific mutations in the opioid receptors might affect this compound binding, which can then be verified through site-directed mutagenesis experiments. nih.gov The continuous feedback loop between in silico prediction and experimental validation accelerates the drug discovery process and deepens our understanding of the molecular mechanisms underlying opioid receptor function. frontiersin.org Future research will undoubtedly see an even greater integration of these approaches, with the development of more sophisticated computational models and their application to increasingly complex biological questions. frontiersin.org

Advancements in Molecular Imaging Applications

Molecular imaging techniques, particularly Positron Emission Tomography (PET), have revolutionized the study of neuroreceptors in the living brain. mdpi.com this compound and its derivatives have been instrumental in the development of radiotracers for imaging delta-opioid receptors, providing valuable insights into their distribution, function, and role in various neurological and psychiatric disorders. mdpi.com

One of the key radiolabeled versions of this compound used in PET studies is [11C]MeNTI (N1'-([11C]methyl)this compound). mdpi.comnih.gov This tracer allows for the non-invasive visualization and quantification of delta-opioid receptors in the brain. nih.gov PET studies using [11C]MeNTI have been employed to investigate the availability of these receptors in healthy individuals and in patients with conditions such as alcohol use disorder. researchgate.net

The synthesis of these radiotracers is a critical aspect of their application. Researchers have developed methods for the radiosynthesis of [11C]MeNTI, which involves the [11C]-N-methylation of a precursor molecule. mdpi.comnih.gov Ongoing efforts in radiopharmaceutical chemistry are focused on improving the synthesis of existing tracers and developing new ones with enhanced properties, such as higher molar activity and improved brain penetration. mdpi.com

Despite the progress made, there is still a need for more extensive clinical PET research on delta-opioid receptors. mdpi.com While the distribution of mu-opioid receptors has been widely studied, there is comparatively less documentation on the role of delta-opioid receptors in both the healthy human brain and in various disease states. mdpi.com Future advancements in molecular imaging will likely involve the development of novel radioligands derived from this compound with improved imaging characteristics. These new tools will enable more detailed investigations into the function of delta-opioid receptors and their potential as therapeutic targets for a range of disorders. researchgate.net

Q & A

Q. What is the primary mechanism of naltrindole in modulating neuronal activity, and how is this validated experimentally?

this compound acts as a selective δ-opioid receptor (DOR) antagonist. Its mechanism is validated through electrophysiological recordings (e.g., hippocampal CA1/3 glutamate neurons) and receptor-binding assays. For example, in vivo studies measure dose-dependent inhibition of neuronal firing rates using repeated-measures ANOVA (RM ANOVA) and post-hoc Bonferroni tests to confirm statistical significance . Radioligand binding assays (e.g., [³H]this compound) further characterize receptor affinity and specificity .

Q. Which experimental models are commonly used to study this compound’s effects on cancer proliferation?

Preclinical models include:

  • In vitro : Human multiple myeloma cell lines (e.g., U266, RPMI 8226) assessed via proliferation assays (e.g., MTT or trypan blue exclusion) .
  • In vivo : Murine xenograft models, where tumor growth metrics are analyzed using longitudinal measurements and Kaplan-Meier survival curves . Controls include opioid receptor agonists/antagonists to isolate non-opioid pathways.

Q. What are standard dosing protocols for this compound in preclinical studies?

Doses are selected based on prior behavioral and pharmacokinetic studies. For neuronal activity:

  • Acute administration : 1–3 mg/kg (intravenous or intraperitoneal) in rodents, with dose-response curves to assess efficacy thresholds .
  • Co-administration : Sequential dosing (e.g., this compound followed by SNC80) to evaluate receptor interaction dynamics .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s effects across neuronal subtypes (e.g., serotonin vs. glutamate neurons)?

Contradictions arise from receptor heterogeneity and experimental variables. Methodological strategies include:

  • Neuronal specificity : Use subtype-selective markers (e.g., tryptophan hydroxylase for 5-HT neurons) and optogenetic silencing to isolate pathways .
  • Administration order : Reverse dosing sequences (e.g., this compound before/after agonists) to assess temporal effects on receptor modulation .
  • Data normalization : Express firing rates as percentages of baseline activity to control for inter-animal variability .

Q. What methodological considerations are critical when combining this compound with other compounds (e.g., SNC80) in co-administration studies?

Key factors include:

  • Pharmacokinetic interactions : Assess plasma half-life compatibility using LC-MS/MS.
  • Synergistic vs. antagonistic effects : Apply isobolographic analysis to quantify interactions .
  • Statistical rigor : Use factorial ANOVA to evaluate main and interaction effects, ensuring adequate sample sizes (n ≥ 5 per group) .

Q. How to design studies investigating this compound’s non-opioid receptor-mediated effects (e.g., in cancer)?

  • Receptor exclusion : Use μ-/κ-opioid receptor knockout models or siRNA silencing to confirm δ-opioid-independent pathways .
  • Functional assays : Measure downstream signaling (e.g., ERK phosphorylation) and correlate with proliferation metrics .
  • Data triangulation : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify alternative targets .

Methodological Guidance

  • Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method sections, including compound purity verification and raw data deposition in repositories .
  • Statistical Analysis : Predefine analysis plans (e.g., RM ANOVA for longitudinal neuronal data) and consult statisticians to avoid Type I/II errors .
  • Ethical Compliance : Obtain institutional approvals for animal studies, adhering to ARRIVE guidelines for transparency .

Tables

Table 1: Key Findings from this compound Studies

Model SystemKey EffectMethodology UsedReference
Hippocampal neuronsDose-dependent inhibition of glutamate firingElectrophysiology + RM ANOVA
Multiple myelomaNon-opioid receptor-mediated apoptosisRadioligand binding + RT-PCR
Swim-stress responseAge-dependent δ-opioid antagonismBehavioral assays + plasma corticosterone

Table 2: Common Pitfalls and Solutions

PitfallSolution
Overlapping receptor effectsUse selective antagonists/knockout models
Small sample sizesPower analysis during experimental design
Inconsistent dosing protocolsCite prior studies for dose validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.